1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Description
The compound is a derivative of 4-oxo-4H-chromene-2-carboxylic acid . Chromones are oxygen-containing heterocyclic compounds with a benzoannulated γ-pyrone ring that constitute one of the major classes of naturally occurring compounds . They have numerous biological properties such as anti-inflammatory, antiplatelet, anticancer, antimicrobial, antiobesity and activities related to the central nervous system .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one and spiro[1,4-benzothiazine-2,2’-chromene]-3,4’(3’H,4H)-dione have been synthesized from 4-oxo-4H-chromene-2-carboxylic acid . The course of the reaction that usually occurs between the activated carboxylic acid and aromatic amines was changed upon the use of different reaction conditions (acidic or basic) and 2-aminobenzenethiol .Molecular Structure Analysis
The molecular structure of similar compounds has been established on the basis of spectral (1D and 2D NMR spectra) and X-ray data .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of 4-oxo-4H-chromene-2-carboxylic acid with different reagents under various conditions leads to the formation of new heterocyclic derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one is a yellow solid with a melting point of 230–232°C .Scientific Research Applications
Sigma Ligand Affinity and Selectivity
Compounds structurally related to "1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" have been evaluated for their sigma ligand affinity and selectivity. Studies demonstrate the importance of the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] for achieving high affinity and selectivity towards sigma 2 binding sites. Modifications in the spiro[isobenzofuran-1(3H),4'-piperidine] ring system and the introduction of certain substituents can significantly influence sigma 1/sigma 2 affinity and selectivity. These findings contribute to understanding the structural factors governing sigma receptor binding and are pivotal in the design of selective sigma 2 ligands (Moltzen, Perregaard, & Meier, 1995).
Photochromic Properties and Molecular Structures
Research has also been conducted on novel derivatives of this compound to explore their photochromic properties and molecular structures. These studies reveal insights into the photochromic behavior of spiro compounds under various conditions and provide a detailed understanding of their molecular conformations through X-ray diffraction analyses. Such research is crucial for the development of photoresponsive materials and the advancement of organic photochemistry (Bulanov et al., 2011).
Central Nervous System Agents
Spiro[isobenzofuran-1(3H),4'-piperidines] derivatives have been synthesized and evaluated as potential central nervous system (CNS) agents. These compounds, including those containing modifications at the nitrogen atom, have shown promise in preclinical models for their CNS activity, highlighting their potential in developing new therapeutic agents for CNS disorders (Bauer et al., 1976).
Antimicrobial Agents
Further research into the chemical synthesis of related compounds has led to the discovery of new antimicrobial agents. By exploring the reactions of naphtho[2,1-b]pyranone with various reagents, researchers have developed novel compounds with promising antimicrobial activities, expanding the potential applications of these chemical frameworks in combating microbial resistance (El-Gaby, Zahran, Ismail, & Ammar, 2000).
properties
IUPAC Name |
1'-(4-oxochromene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-17-13-19(27-18-8-4-2-6-15(17)18)20(25)23-11-9-22(10-12-23)16-7-3-1-5-14(16)21(26)28-22/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCBKQOAGSAZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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